Tiamulin

Catalog No.
S545323
CAS No.
55297-95-5
M.F
C28H47NO4S
M. Wt
493.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiamulin

CAS Number

55297-95-5

Product Name

Tiamulin

IUPAC Name

[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate

Molecular Formula

C28H47NO4S

Molecular Weight

493.7 g/mol

InChI

InChI=1S/C28H47NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3/t19-,20+,22-,24+,25+,26-,27+,28+/m1/s1

InChI Key

UURAUHCOJAIIRQ-QGLSALSOSA-N

SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C

Solubility

64.9 [ug/mL] (The mean of the results at pH 7.4)
Practically insoluble in water
Very soluble in dichloromethane; freely soluble in dehydrated alcohol

Synonyms

2-(diethylaminoethyl)thioacetoxymutilin, 81723 HFU, Dynamutilin, tiamulin, tiamulin fumarate, tiamulin fumarate (1:1), (3aS-(3aalpha,4beta,5alpha,6alpha,8beta,9alpha,9abeta,10S*))-isomer, tiamulin hydrochloride, tiamutin

Canonical SMILES

CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C

Isomeric SMILES

CCN(CC)CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C

Antimicrobial Activity Studies

  • Understanding mechanisms of action: Research efforts are dedicated to understanding the precise mechanisms by which Tiamulin inhibits bacterial growth. Studies have explored its interaction with the bacterial ribosome, protein synthesis inhibition, and its potential impact on bacterial cell wall formation .
  • Evaluating efficacy against specific pathogens: Researchers are continuously evaluating the effectiveness of Tiamulin against emerging and existing bacterial pathogens in different animal species. This involves studies on Minimum Inhibitory Concentration (MIC) determination, assessing its activity against various strains of bacteria, and comparing its efficacy with other antibiotics .
  • Combination therapy investigations: Research is exploring the potential benefits of combining Tiamulin with other antibiotics to achieve synergistic effects and combat antibiotic resistance. Studies are investigating the effectiveness of such combinations against multidrug-resistant bacterial strains .

Beyond Antibacterial Applications

  • Antiparasitic potential: Recent research has explored the potential antiparasitic activity of Tiamulin against various parasites of veterinary and agricultural importance. Studies have shown promising results against protozoan parasites like coccidia in poultry and apicomplexans in fish .
  • Alternative applications: Limited research is investigating the potential use of Tiamulin in other areas like aquaculture, investigating its impact on fish health and immune function, and even exploring its potential applications in human medicine, although the latter requires further extensive research and clinical trials .

Tiamulin is a semisynthetic antibiotic belonging to the pleuromutilin class, primarily used in veterinary medicine, particularly for treating infections in pigs and poultry. Its chemical structure is characterized by a tricyclic diterpenoid framework with a specific side chain that enhances its antibacterial properties. The compound's chemical formula is C28H47NO4SC_{28}H_{47}NO_{4}S and it has a molecular weight of approximately 493.74 g/mol . Tiamulin acts by inhibiting protein synthesis in bacteria, specifically targeting the 23S ribosomal RNA of the 50S ribosomal subunit .

Tiamulin acts as a bacteriostatic antibiotic, meaning it inhibits the growth and replication of bacteria. It binds to the 50S ribosomal subunit of susceptible bacteria, interfering with peptide bond formation during protein synthesis. This essential process is critical for bacterial survival, and its disruption by tiamulin ultimately leads to bacterial cell death [].

  • Toxicity: High doses of tiamulin can cause gastrointestinal upset and other side effects in animals [].
  • Antimicrobial Resistance: Overuse or misuse of tiamulin in animals can contribute to the development of antimicrobial resistance in bacteria, posing a potential threat to human and animal health.

Tiamulin undergoes various metabolic transformations in animals, including N-dealkylation, hydroxylation, oxidation, and sulfoxidation. Approximately 85-90% of the administered tiamulin is absorbed, with peak plasma concentrations occurring 2-4 hours post-administration . The drug is predominantly metabolized in the liver, with metabolites excreted through bile and urine; only a minor fraction is excreted unchanged .

Key Metabolites

  • 8-α-hydroxymutilin: A significant metabolite formed through hydrolysis.
  • Other Metabolites: At least 25 metabolites have been identified, most of which exhibit reduced or no antibacterial activity compared to the parent compound .

Tiamulin exhibits broad-spectrum antibacterial activity, particularly against:

  • Porcine Mycoplasma species: Effective in treating respiratory infections.
  • Avian Mycoplasma species: Utilized in poultry for respiratory disease management.
  • Gram-positive bacteria: Including streptococci and staphylococci.
  • Gram-negative anaerobes: Such as certain strains of Clostridia .

The mechanism of action involves binding to the ribosomal RNA, preventing proper tRNA positioning during protein synthesis, thus inhibiting bacterial growth.

The synthesis of tiamulin typically involves several steps:

  • Starting Material: Derived from pleuromutilin.
  • Chemical Modifications: These include the introduction of a diethylaminoethylthioacetyl moiety to enhance hydrophobicity and solubility.
  • Catalysis: Commonly involves sodium hydroxide or potassium hydroxide as catalysts to facilitate reactions .

This process results in a stable salt form (tiamulin hydrogen fumarate) that improves water solubility compared to its parent compound.

Tiamulin is primarily used in veterinary medicine for:

  • Treatment of Mycoplasma infections: In livestock such as pigs and poultry.
  • Prevention of disease outbreaks: Particularly in intensive farming settings where bacterial infections can spread rapidly.
  • Growth promotion: Although its use for this purpose is increasingly scrutinized due to regulatory changes regarding antibiotics in animal feed.

Tiamulin is not approved for human use due to potential adverse effects and lack of efficacy against human pathogens .

Tiamulin has been shown to interact with various drugs:

  • Methemoglobinemia Risk: Co-administration with benzyl alcohol or bupivacaine may increase the risk of this condition .
  • Monensin Metabolism: Tiamulin inhibits mitochondrial cytochrome P450 3A enzymes, affecting the metabolism of monensin, which can lead to toxic accumulation if not managed correctly .

These interactions necessitate careful consideration when using tiamulin alongside other medications.

Several compounds share structural or functional similarities with tiamulin:

Compound NameTypeKey Features
ValnemulinPleuromutilinSimilar mechanism; used for similar infections.
PleuromutilinNatural antibioticParent compound; less hydrophobic than tiamulin.
LincomycinLincosamideEffective against similar bacterial strains but has different resistance profiles.
ClindamycinLincosamideBroad-spectrum activity but primarily effective against anaerobes.

Tiamulin's unique side chain enhances its hydrophobicity and solubility compared to pleuromutilin and provides it with distinct pharmacokinetic properties that make it particularly effective in veterinary applications.

Color/Form

Sticky, translucent yellowish mass

XLogP3

5.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

493.32258015 g/mol

Monoisotopic Mass

493.32258015 g/mol

Heavy Atom Count

34

LogP

log Kow = 4.75 (est)

Decomposition

When heated to decomposition it emits toxic fumes of /sulfur oxides & nitrogen oxides/.

Appearance

Evaporated resin

Melting Point

Crystals from acetone. MP: 147-148 °C (after stirring in ethyl acetate and drying at 60 °C and 80 °C overnight) /Tiamulin fumarate/

UNII

E38WZ4U54R

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 5 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 44 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 41 of 44 companies with hazard statement code(s):;
H413 (92.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Tiamulin is a sticky yellowish mass and has several forms. One form of tiamulin is a white powdery solid. Tiamulin does not dissolve in water. USE: Tiamulin is used as an antibiotic and to promote growth in livestock (pigs, sheep, cattle) and poultry (chickens, turkeys). EXPOSURE: Workers that use tiamulin may breathe in mists or have direct skin contact. The general population is not likely to be exposed to tiamulin. If tiamulin is released to the environment, it will not move into air from soil or water surfaces. It is not expected to move through soil. It will be broken down by microorganisms, and is expected to build up in aquatic organisms. Tiamulin in the air will be in the form of a particulate that eventually falls to the ground or gets washed out by rain. RISK: Data on the potential for tiamulin to produce toxic effects in humans were not available. Vomiting, increased salivation, and sedation have occurred in pigs following tiamulin overdose. No other data on the potential for tiamulin to produce toxic effects in laboratory animals were available. Data on the potential for tiamulin to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for tiamulin to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

Anti-Bacterial Agents
MEDICATION (VET): Denagard (tiamulin), when administered in the drinking water for five consecutive days, is an effective antibiotic for the treatment of swine dysentery associated with Brachyspira (formerly Serpulina or Treponema) hyodysenteriae susceptible to tiamulin at a dose level of 3.5 mg tiamulin hydrogen fumarate per pound of body weight daily and for treatment of swine pneumonia due to Actinobacillus pleuropneumoniae susceptible to tiamulin when given at 10.5 mg tiamulin hydrogen fumarate per pound of body weight daily. /Included in US product label/
MEDICATION (VET): Tiamulin is a diterpenic veterinary drug widely used in swine for the control of infectious diseases, including swine dysentery & enzootic pneumonia.
MEDICATION (VET): In veterinary medicine, tiamulin is used for treatment and prophylaxis of dysentery, pneumonia and mycoplasmal infections in pigs and poultry.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome.
Tiamulin is a semisynthetic diterpene antibiotic frequently used in farm animals. The drug has been shown to produce clinically important--often lethal--interactions with other compounds. It has been suggested that this is caused by a selective inhibition of oxidative drug metabolism via the formation of a cytochrome P-450 metabolic intermediate complex. In the present study, rats were treated orally for 6 days with tiamulin at two different doses: 40 & 226 mg/kg of body weight. For comparison, another group received 300 mg of triacetyloleandomycin (TAO) per kg, which is equivalent to the 226-mg/kg tiamulin group. Subsequently, microsomal P-450 contents, P-450 enzyme activities, metabolic intermediate complex spectra, & P-450 apoprotein concentrations were assessed. In addition, effects on individual microsomal P-450 activities were studied in control microsomes at different tiamulin & substrate concentrations. In the rats treated with tiamulin, a dose-dependent complex formation as evidenced by its absorption spectrum & an increase in cytochrome P-4503A1/2 contents as assessed by Western blotting (immunoblotting) were found. The effects were comparable to those of TAO. Tiamulin induced microsomal P-450 content, testosterone 6 beta-hydroxylation rate, erythromycin N-demethylation rate, & the ethoxyresorufin O-deethylation activity. Other activities were not affected or decreased. When tiamulin was added to microsomes of control rats, the testosterone 6 beta-hydroxylation rate & the erythromycin N-demethylation were strongly inhibited. It is concluded that tiamulin is a potent & selective inducer-inhibitor of cytochrome P-450. Though not belonging to the macrolides, the compound produces an effect on P-450 similar to those of TAO & related compounds.

Vapor Pressure

4.2X10-14 mm Hg at 25 °C (est)

Other CAS

55297-95-5

Absorption Distribution and Excretion

It is readily absorbed from the gut and can be found in the blood within 30 minutes after dosing.
Tiamulin is well absorbed orally by swine. Approximately 85% of a dose is absorbed and peak levels occur between 2-4 hours after a single oral dose. Tiamulin is apparently well distributed, with highest levels found in the lungs.
In pigs (2 animals per sex and group), following oral administration of 5 mg (14)C-tiamulin base/kg bw/day for 10 consecutive days, approximately 35% of the dose was eliminated in urine and 65% in feces. The total residue concentrations in liver, kidney, muscle and fat were 21,880, 600, 720 and 720 ug equivalents/kg, respectively, 10 days after dosing and 480, 220, 430, 910 ug equivalents/kg after 25 days.

Metabolism Metabolites

In laying hens, broilers and turkeys (6 animals per group) orally dosed with 10 mg (3)H-tiamulin hydrogen fumarate/kg bw/day for 5 consecutive days, over 15 metabolites were detected in tissue extracts but most of the residue was accounted for by 4 metabolites. No individual metabolite represented more than 30% of the total residue in poultry tissues.
In the liver of pigs orally treated with tiamulin, the percentage of the metabolites that can be hydrolyzed to 8-alpha-hydroxymutilin (ie marker residue) to total residues was 3.5, 3.6 and 5.7% at 4, 24 and 96 hours after treatment, respectively.
In pigs (4 animals per sex and group) given ad libitum access to feed containing tiamulin at a concentration of 39 mg/kg for 10 consecutive days, the average concentrations of metabolites in liver that could be hydrolyzed to form 8-alpha-hydroxymutilin, as detected by gas chromatography with electrochemical detection, were 447 and 247 ug equivalent/kg at 2 and 12 hours after dosing, respectively. In animals does for 18 consecutive days, the average concentrations of 8-alpha-hydroxymutilin in liver were 184, 256, 214 and 175 ug equivalents/kg at 12, 16, 20 and 24 hours after dosing, respectively.
In pigs orally dosed with (3)H-tiamulin, 6-desmethyltiamulin accounted for less than 1% of the total residue in bile and urine samples and had 67% of the antimicrobiological activity of tiamulin when tested by agar plate diffusion. Four other metabolites were found to have antimicrobiological activities relative to tiamulin of between 0.7 and 3.3% and all other metabolites had relative activities of less than 0.3%.
Tiamulin is extensively metabolized to over 20 metabolites, some having antibacterial activity. Approximately 30% of these metabolites are excreted in the urine with the remainder excreted in the feces.

Associated Chemicals

Tiamulin hydrogen fumarate; 55297-96-6

Wikipedia

Tiamulin
Anatabine

Drug Warnings

For use in animals only - Not for human use.
Swine being treated with Denagard (tiamulin) should not have access to feeds containing polyether ionophores (e.g., monensin, lasalocid, narasin, salinomycin and semduramicin) as adverse reactions may occur.
Adverse effects occurring with this drug at usual doses are considered unlikely. Rarely, redness of the skin, primarily over the ham and underline, has been observed. It is recommended to discontinue the medication, provide clean drinking water, and hose down the area or move affected animals to clean pens.
In poultry, tiamulin interferes with monensin and salinomycin metabolism, and if the drugs are fed together, they become toxic.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

Derivative of Pleuromutilin ... Preparation: H. Egger, German patent 2248237 corresponds to USA patent 3919290 (1973, 1975 both to Sandoz).
Tiamulin is a diterpene antibiotic containing an eight-membered carbocyclic ring. It is a derivative of pleuromutilin, an antibiotic substance produced by Pleurotus mutilis and P. passeckerianus.

Storage Conditions

Protect from direct sunlight. Store at controlled room temperature, 59 deg - 77 °F (15 deg -25 °C).
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2-8 °C.

Interactions

The characteristics of the toxic interaction between monensin & tiamulin were investigated in rats. A three-day comparative oral repeated-dose toxicity study was performed in Phase I, when the effects of monensin & tiamulin were studied separately (monensin 10, 30, & 50 mg/kg or tiamulin 40, 120, & 200 mg/kg body weight, respectively). In Phase II, the two compounds were administered simultaneously to study the toxic interaction (monensin 10 mg/kg & tiamulin 40 mg/kg b.w., respectively). Monensin proved to be toxic to rats at doses of 30 & 50 mg/kg. Tiamulin was well tolerated up to the dose of 200 mg/kg. After combined admin, signs of toxicity were seen (including lethality in females). Monensin caused a dose-dependent cardiotoxic effect & vacuolar degeneration of the skeletal muscles in the animals given 50 mg/kg. Both compounds exerted a toxic effect on the liver in high doses. After simultaneous admin of the two compounds, there was a mild effect on the liver (females only), hydropic degeneration of the myocardium & vacuolar degeneration of the skeletal muscles. The alteration seen in the skeletal muscles was more marked than that seen after the admin of 50 mg/kg monensin alone.
Studies were carried out to investigate the effects of monensin & tiamulin, & the simultaneous admin of both compounds on microsomal enzymes in rats. In Phase I of the experiments the effects of monensin & tiamulin were studied separately (monensin 10, 30, & 50 mg/kg or tiamulin 40, 120, & 200 mg/kg body weight, respectively), while in Phase II the two compounds were administered simultaneously (monesin 10 mg/kg & tiamulin 40 mg/kg b.w., respectively). When monensin was administered by itself, it exerted no significant effect on microsomal liver enzymes. In a few cases, slight inhibition of certain enzyme activities was seen. Tiamulin provoked a dose-dependent hepatic enzyme induction. The combined admin of monensin & tiamulin at low doses (10 & 40 mg/kg, respectively) resulted in marked elevation of P450-related enzyme activities. The enzyme induction was more pronounced in females than in males. The results suggest that the simultaneous admin of tiamulin may influence the biotransformation of monensin, possibly increasing the amount of reactive metabolite(s) of the ionophore antibiotic.
Tiamulin is an antibiotic frequently used in veterinary medicine. The drug has been shown to produce clinically important interactions with other compounds that are administered simultaneously. An NIH/3T3 cell line, stably expressing human cytochrome P450 (EC 1.14.14.1) cDNA (CYP3A4), was used to study the effect of tiamulin on CYP3A4 activity. The 6 beta-hydroxylation activity of testosterone, which is increased in CYP3A4-expressing cells compared to vector-transfected cells, showed reduced activity after incubation with 1 microM tiamulin and was completely reduced to background level after incubation with 2, 5 and 10 microM tiamulin. The CYP3A4-expressing cell line was used in combination with a shuttle vector containing the bacterial lacZ' gene to study the effect of tiamulin on CYP3A4-mediated mutagenicity of aflatoxin B1. The mutation frequency of aflatoxin B1 could be completely inhibited by tiamulin in CYP3A4-expressing cells, but no effect was observed on the mutation frequency of the direct mutagen ethylmethanesulphonate. Western blotting of homogenates of the CYP3A4-expressing cell line showed stabilization of CYP3A4 protein after incubation with tiamulin, supporting the hypothesis that the mechanism of inhibition is by binding of tiamulin to the cytochrome.
In poultry, tiamulin interferes with monensin and salinomycin metabolism, and if the drugs are fed together, they become toxic.
For more Interactions (Complete) data for TIAMULIN (10 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
New pleuromutilin derivative with enhanced antimicrobial activity. I. Synthesis. Egger H. & Reinshagen H. J. Antibiot. 1976, 29, 915. Pleuromutilin antibiotics. Hunt E. Drugs Future 2000, 25, 1163.

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